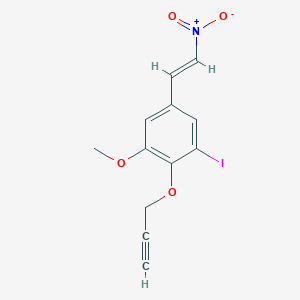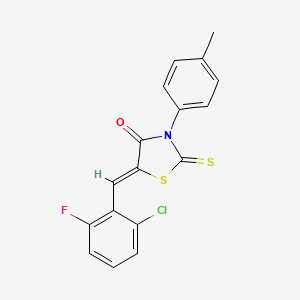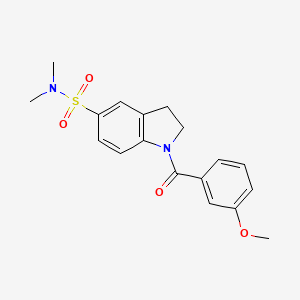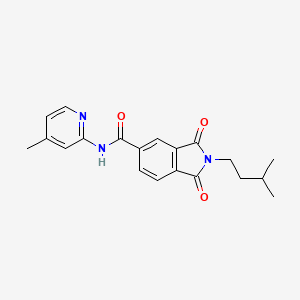
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Overview
Description
Chemical compounds with complex structures, such as "1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene", often exhibit unique physical and chemical properties. These properties make them subjects of interest in various scientific fields, including organic synthesis, material science, and pharmaceutical research.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including functional group transformations and coupling reactions. For example, the synthesis of iodobenzene derivatives can be achieved via iodine-induced intramolecular cyclization, a method that can potentially be applied to similar structures (Matsumoto, Takase, & Ogura, 2008).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques like X-ray crystallography. Structural determination aids in understanding the spatial arrangement of atoms and the conformational preferences of molecules. For instance, studies on the effects of σ(C-Se)-π hyperconjugation in related compounds provide insights into the impact of electronic interactions on molecular structure (White & Blanc, 2014).
Chemical Reactions and Properties
Organic compounds undergo various chemical reactions, which are influenced by their functional groups. Reactions such as nitration, halogenation, and oxidation are common. The reactivity and outcomes of these reactions can be predicted based on the compound's structure and electronic configuration.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. These properties are crucial for the compound's applications in different fields. For example, the crystal structure of related compounds can reveal information about intermolecular interactions and stability (Gopal, Chandler, & Robertson, 1980).
Scientific Research Applications
Iodobenzene Derivatives Synthesis
A study by Matsumoto, Takase, and Ogura (2008) demonstrated the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization. This process, enhanced by UV irradiation, yields iodine-substituted benzenes with high efficiency. This method could potentially be applied or adapted for the synthesis of complex iodobenzene compounds, including those with specific substituents such as in the target molecule (Matsumoto, Takase, & Ogura, 2008).
Aromatic Iodosyl Compounds Stability
Hiller, Patt, and Steinbach (2006) explored the solubility, stability, and chromatographic behavior of 4-substituted aromatic iodosyl compounds. Their research provides insights into the handling and reactivity of iodosylbenzene derivatives, which could be relevant for the manipulation or functionalization of similar compounds (Hiller, Patt, & Steinbach, 2006).
Heterocyclic Systems Synthesis
The synthesis of heterocyclic systems from eugenol derivatives, as reported by Taia et al. (2020), involves mixed condensation reactions that could be analogous to reactions involving the target compound. This research highlights the potential for creating bioactive heterocyclic compounds through innovative synthetic pathways (Taia et al., 2020).
Radical Arylation for Carbazomycin B Synthesis
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through radical arylation, starting with iodination and subsequent reactions. This example illustrates the utility of iodine-containing compounds in complex organic syntheses, potentially offering a template for the synthesis of bioactive molecules using the target compound as a precursor (Crich & Rumthao, 2004).
properties
IUPAC Name |
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h1,4-5,7-8H,6H2,2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAHIRBEHAFIT-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-(prop-2-yn-1-yloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)



![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)

![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
